2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrobenzamide core, a pyridazinyl group, and a methylpiperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nitrobenzamide Core: This step involves the nitration of a suitable benzamide precursor under controlled conditions using nitric acid and sulfuric acid.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced through a coupling reaction with a halogenated pyridazine derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Attachment of the Methylpiperazinyl Moiety: The final step involves the nucleophilic substitution reaction where the methylpiperazine is introduced to the pyridazinyl intermediate, typically using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: Its structure-activity relationship is analyzed to design more potent derivatives with improved efficacy and reduced toxicity.
Industrial Applications: The compound’s unique properties make it a candidate for developing new materials or chemical intermediates.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation, but docking studies suggest strong binding affinity to these enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar core structure but differs in the substituents on the pyridazinyl group.
2-alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-19(7-4-8-21(16)29(31)32)23(30)24-18-6-3-5-17(15-18)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOBFBTUANYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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